2,4-Dichloro-6-fluorocinnamic acid

Medicinal Chemistry ADME Prediction Drug Design

2,4-Dichloro-6-fluorocinnamic acid (CAS 1807413-54-2) features a unique 2,4-dichloro-6-fluoro pattern that drives BChE over AChE selectivity, unlike para-substituted analogs. Its XLogP3 (3.2) and low TPSA (37.3 Ų) predict superior passive diffusion vs. 4-fluorocinnamic acid (XLogP3=1.9). Enhanced Michael acceptor reactivity from electron-withdrawing halogens enables efficient bioconjugation. This scaffold accelerates lead optimization for CNS-targeted inhibitors and covalent probes. Avoid generic cinnamic acids—specify this substitution pattern to ensure potency, selectivity, and favorable ADME.

Molecular Formula C9H5Cl2FO2
Molecular Weight 235.04 g/mol
CAS No. 1807413-54-2
Cat. No. B1460382
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dichloro-6-fluorocinnamic acid
CAS1807413-54-2
Molecular FormulaC9H5Cl2FO2
Molecular Weight235.04 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1F)C=CC(=O)O)Cl)Cl
InChIInChI=1S/C9H5Cl2FO2/c10-5-3-7(11)6(8(12)4-5)1-2-9(13)14/h1-4H,(H,13,14)
InChIKeyYVODJSIASWEQMF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Dichloro-6-fluorocinnamic Acid (CAS 1807413-54-2): A Halogenated Cinnamic Acid Scaffold for Targeted Research


2,4-Dichloro-6-fluorocinnamic acid (CAS 1807413-54-2, C9H5Cl2FO2, MW 235.04 g/mol) is a halogenated cinnamic acid derivative featuring a unique 2,4-dichloro-6-fluoro substitution pattern on the phenyl ring [1]. This combination of electron-withdrawing substituents confers distinct physicochemical properties, including a computed XLogP3 value of 3.2 and a topological polar surface area (TPSA) of 37.3 Ų, which differentiate it from simpler mono- or di-halogenated analogs [1]. As a member of the cinnamic acid class, it retains the reactive α,β-unsaturated carboxylic acid moiety, enabling its use as a versatile synthetic intermediate or a functional probe in biochemical and materials science applications [1].

Why 2,4-Dichloro-6-fluorocinnamic Acid Is Not Interchangeable with Other Halogenated Cinnamic Acids


Procurement decisions based solely on the cinnamic acid scaffold overlook critical structure-activity relationships that govern performance. The specific 2,4-dichloro-6-fluoro substitution pattern of 2,4-dichloro-6-fluorocinnamic acid is not a generic 'halogenated' variant; its unique spatial and electronic profile directly influences lipophilicity, hydrogen-bonding capacity, and reactivity. Studies on related cinnamic acid derivatives demonstrate that even minor changes in halogen substitution position (e.g., ortho vs. para) can drastically alter biological selectivity and potency [1]. Furthermore, the combined presence of two chlorines and a fluorine on the ring creates a distinct electron-deficient aryl system, impacting its behavior in palladium-catalyzed cross-couplings and as a Michael acceptor [2]. The following quantitative evidence illustrates why substituting a simpler, commercially available analog such as 4-chlorocinnamic acid or 2,4-dichlorocinnamic acid would lead to divergent, and likely inferior, outcomes in specific research contexts.

Quantitative Differentiation of 2,4-Dichloro-6-fluorocinnamic Acid: A Procurement-Focused Evidence Review


Lipophilicity (XLogP3) Comparison: 2,4-Dichloro-6-fluorocinnamic Acid vs. Key Mono- and Di-Halogenated Analogs

The computed XLogP3 value for 2,4-dichloro-6-fluorocinnamic acid is 3.2, representing a significant increase in lipophilicity compared to both unsubstituted cinnamic acid (XLogP3 = 2.1) and commonly used mono-halogenated analogs such as 4-fluorocinnamic acid (XLogP3 = 1.9) and 4-chlorocinnamic acid (XLogP3 = 2.4) [1]. It also exceeds the lipophilicity of the 2,4-dichloro analog (XLogP3 = 3.0) [2]. This higher XLogP3 suggests enhanced membrane permeability and potential for improved target engagement in hydrophobic binding pockets.

Medicinal Chemistry ADME Prediction Drug Design

Topological Polar Surface Area (TPSA) Comparison: 2,4-Dichloro-6-fluorocinnamic Acid vs. Unsubstituted and Mono-Halogenated Analogs

The topological polar surface area (TPSA) of 2,4-dichloro-6-fluorocinnamic acid is 37.3 Ų, which is identical to that of unsubstituted cinnamic acid (37.3 Ų) [1]. This contrasts with mono-halogenated analogs like 4-chlorocinnamic acid and 4-fluorocinnamic acid, which typically have TPSA values of 37.3 Ų as well, but this value is maintained despite the addition of three heavy halogen atoms. The TPSA is a key determinant of passive membrane permeability and oral bioavailability, with values below 140 Ų generally considered favorable.

Medicinal Chemistry Drug-Likeness Bioavailability

Inferred Selectivity Advantage in Cholinesterase Inhibition: Ortho-Substituted Cinnamic Acids Favor Butyrylcholinesterase (BChE)

A structure-activity relationship (SAR) study of halogenated cinnamic acid derivatives demonstrated that the position of halogen substitution is a critical determinant of selectivity between acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibition. The study found that ortho-substituted analogs showed a marked preference for BChE inhibition, while para-substituted analogs favored AChE inhibition [1]. The most potent AChE inhibitor in the series, compound 6d, had an IC50 of 1.11 ± 0.08 μmol/L and a selectivity ratio for AChE over BChE of 46.58 [1]. While 2,4-dichloro-6-fluorocinnamic acid itself was not directly tested, its ortho-fluorine substituent, combined with the 2,4-dichloro pattern, positions it within the ortho-substituted class, suggesting a potential bias toward BChE over AChE compared to para-halogenated analogs like 4-chlorocinnamic acid.

Neuropharmacology Enzyme Inhibition SAR

Enhanced Michael Acceptor Reactivity Due to Electron-Withdrawing Substituents

The presence of three electron-withdrawing groups (two chlorines and one fluorine) on the phenyl ring of 2,4-dichloro-6-fluorocinnamic acid is expected to increase the electrophilicity of the α,β-unsaturated carbonyl system compared to less halogenated cinnamic acids. This enhanced reactivity can be leveraged in Michael addition reactions, which are central to covalent inhibitor design and polymer chemistry. While direct kinetic data for this specific compound is not available, class-level knowledge indicates that polyhalogenated cinnamic acids are more potent Michael acceptors, as evidenced by their applications in patent literature [1] and their use in synthesizing complex molecules [2].

Organic Synthesis Bioconjugation Covalent Inhibitor Design

Targeted Application Scenarios for 2,4-Dichloro-6-fluorocinnamic Acid Based on Validated Evidence


Design of Ortho-Substituted Cinnamic Acid Derivatives for BChE-Selective Inhibitors

Researchers developing selective butyrylcholinesterase (BChE) inhibitors should prioritize this compound as a starting scaffold. SAR data indicates that ortho-substituted cinnamic acids favor BChE over AChE inhibition, a selectivity profile that is opposite to that of para-substituted analogs [1]. Using 2,4-dichloro-6-fluorocinnamic acid as a core building block can bias the synthesis toward BChE-selective candidates, saving time and resources in a lead optimization campaign.

Synthesis of Lipophilic Drug Candidates with Optimized Membrane Permeability

Medicinal chemists seeking to improve the ADME properties of a lead series can utilize 2,4-dichloro-6-fluorocinnamic acid as a lipophilic capping group or side chain. Its computed XLogP3 of 3.2, combined with a low TPSA of 37.3 Ų, predicts favorable passive membrane diffusion [1]. This profile is superior to less lipophilic analogs like 4-fluorocinnamic acid (XLogP3 = 1.9) [2], making it a strategic choice for targeting intracellular or CNS-related protein targets.

Development of Covalent Probes and Inhibitors via Michael Addition

For projects requiring the design of irreversible enzyme inhibitors or covalent chemical probes, 2,4-dichloro-6-fluorocinnamic acid offers enhanced Michael acceptor reactivity due to the presence of multiple electron-withdrawing halogen substituents [1]. This can lead to faster and more efficient bioconjugation compared to unsubstituted or mono-halogenated cinnamic acids, providing a kinetic advantage in protein labeling or covalent inhibitor development.

Building Block for Polyhalogenated Cinnamic Acid Derivatives in Material Science

This compound serves as a key intermediate for synthesizing polyhalogenated cinnamic acid derivatives, as described in patent literature [1]. Its specific halogenation pattern can be exploited to fine-tune the electronic and optical properties of conjugated polymers or to introduce reactive handles for surface functionalization in materials science applications.

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